Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate

Description

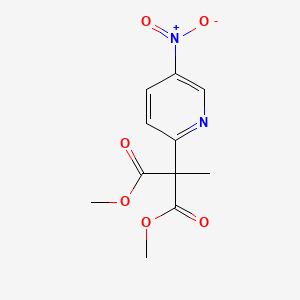

Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate (CAS: 68719-87-9) is a malonate ester derivative featuring a methyl group and a 5-nitro-2-pyridinyl substituent on the central carbon of the malonate backbone. This compound is structurally characterized by two methyl ester groups and a nitro-substituted pyridine ring, which imparts unique electronic and steric properties. Malonate esters are widely utilized in organic synthesis as versatile intermediates for constructing heterocycles, pharmaceuticals, and natural products . The nitro group on the pyridine ring enhances electrophilicity, making the compound a candidate for further functionalization, such as reduction to amines or participation in cyclization reactions .

Properties

IUPAC Name |

dimethyl 2-methyl-2-(5-nitropyridin-2-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-11(9(14)18-2,10(15)19-3)8-5-4-7(6-12-8)13(16)17/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRSHNFSYZFAIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)[N+](=O)[O-])(C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate typically involves the reaction of dimethyl malonate with 5-nitro-2-pyridinecarboxaldehyde in the presence of a base, such as sodium ethoxide or potassium carbonate. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

Reduction: 2-methyl-2-(5-amino-2-pyridinyl)malonate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-methyl-2-(5-nitro-2-pyridinyl)malonic acid

Scientific Research Applications

Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate can be contextualized by comparing it to analogous malonate derivatives. Key differences lie in the substituents on the central carbon, ester groups, and aromatic systems. Below is a detailed analysis:

Structural and Functional Comparisons

Key Differences and Implications

Aromatic System :

- The pyridinyl group in the target compound introduces a heteroaromatic system with inherent basicity, contrasting with the phenyl analogs. This difference alters electronic effects (e.g., electron-withdrawing nitro group on pyridine vs. benzene) and influences reactivity in nucleophilic substitutions or cyclizations .

- Nitro Position : The 5-nitro substituent on pyridine (vs. 2-nitro on phenyl) may affect regioselectivity in reactions such as reductions. For example, nitro groups in ortho positions (as in phenyl analogs) often facilitate intramolecular hydrogen bonding, accelerating lactamization .

Ester Groups :

- Dimethyl esters (target compound) are more reactive in nucleophilic acyl substitutions compared to diethyl or di-t-butyl esters. This reactivity difference impacts hydrolysis rates and transesterification efficiency .

- t-Butyl esters (e.g., in di-t-butyl derivatives) provide steric protection, enhancing stability under acidic conditions but requiring harsher conditions for deprotection .

Synthetic Applications: The target compound’s pyridinyl nitro group can be selectively reduced to an amine, enabling access to pyridine-based heterocycles (e.g., aminopyridines for quinolone antibiotics) . In contrast, phenyl-based malonates (e.g., dimethyl 2-methyl-2-(2-nitrophenyl)malonate) are precursors to oxindoles via tandem reduction-lactamization, a pathway less explored in pyridine analogs .

Physical Properties :

- Dimethyl esters generally exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to bulkier diethyl or di-t-butyl analogs, influencing reaction design .

Research Findings and Case Studies

- Nitro Reduction : In phenyl-based malonates, hydrogenation with Pd/C or Rh/C catalysts converts nitro groups to amines, enabling cyclization to oxindoles . For the target compound, similar reductions may yield pyridine-fused amines, though the pyridine ring’s basicity could necessitate modified catalytic conditions .

- Cyclization Efficiency : Diethyl 2-methyl-2-(2-nitrophenyl)malonate achieves 85% yield in oxindole synthesis under Pd/C catalysis , whereas pyridine analogs may require optimization due to competing coordination of the pyridinyl nitrogen with catalysts.

- Steric Effects : Di-t-butyl derivatives exhibit lower reactivity in alkylation reactions due to steric hindrance, as seen in the synthesis of di-t-butyl 2-methyl-2-(5-methyl-2-nitrophenyl)malonate (yield: 72% vs. >90% for dimethyl analogs) .

Biological Activity

Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a nitropyridine moiety attached to a malonate structure, which contributes to its diverse biological activities. The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents like ethanol and acetone. Its molecular formula is CHNO.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction, forming reactive intermediates that interact with biological molecules, leading to various biochemical effects. These interactions may involve:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in metabolic pathways.

- Ligand Activity : It may act as a ligand in biochemical assays, facilitating the study of enzyme interactions.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting metabolic pathways critical for tumor growth.

Case Study : A study demonstrated that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) at concentrations above 10 µM, suggesting a dose-dependent response .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential . It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory responses.

Research Findings : In animal models, administration of this compound resulted in significant reductions in inflammation markers, supporting its therapeutic potential in treating inflammatory diseases .

Antimicrobial Activity

This compound has shown antimicrobial activity against certain bacterial strains. Preliminary studies indicate effectiveness against Gram-positive bacteria, although results remain inconclusive regarding its mechanism of action.

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Inhibits proliferation in breast cancer cells (MCF-7); induces apoptosis. |

| Anti-inflammatory | Modulates cytokine levels; reduces inflammation markers in animal models. |

| Antimicrobial | Effective against some Gram-positive bacteria; further research needed. |

Q & A

Q. What are the common synthetic routes for Dimethyl 2-methyl-2-(5-nitro-2-pyridinyl)malonate, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a malonate ester (e.g., dimethyl malonate) reacts with a nitro-substituted pyridine derivative under basic conditions (e.g., K₂CO₃ in DMF at 100°C) to form the target compound . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time. Design of Experiments (DOE) methods, such as factorial designs, can systematically evaluate variables like temperature and catalyst loading to maximize yield .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

1H NMR is critical for confirming the malonate backbone and nitro-pyridine substitution pattern (e.g., δ 5.30 ppm for the central CH group in malonate derivatives) . HPLC or GC-MS ensures purity, while FT-IR identifies functional groups (e.g., ester C=O stretches at ~1740 cm⁻¹). X-ray crystallography resolves ambiguities in stereochemistry for crystalline derivatives .

Q. How does solubility and stability vary under different experimental conditions?

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water. Stability tests under acidic/basic conditions (via pH-controlled degradation studies) and thermal gravimetric analysis (TGA) assess decomposition thresholds. Storage recommendations include inert atmospheres and low temperatures to prevent ester hydrolysis .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) aid in understanding its reactivity?

DFT calculations model electron distribution in the nitro-pyridine and malonate moieties, predicting sites for electrophilic/nucleophilic attacks. Transition-state analysis clarifies reaction pathways (e.g., cyclization or decarboxylation steps). Molecular docking simulations evaluate interactions with biological targets like kinases, guiding structural modifications .

Q. How can researchers resolve contradictions between structural data and observed biological activity?

Discrepancies may arise from stereochemical variations or off-target interactions. Strategies include:

- Kinetic assays to measure binding affinity (e.g., IC₅₀ values for enzyme inhibition) .

- X-ray crystallography of ligand-target complexes to validate binding modes.

- Metabolic stability studies to assess in vivo degradation pathways that alter activity .

Q. What strategies are effective for comparative studies with structural analogs?

Compare analogs using:

| Compound | Substituent | Key Differences |

|---|---|---|

| Dimethyl 2-(3-nitropyridin-2-yl)malonate | Nitro at C3 | Reduced steric hindrance |

| Diethyl 2-(5-nitropyridin-2-yl)malonate | Ethyl esters | Altered solubility and hydrolysis rates |

| Experimental assays (e.g., enzyme inhibition, solubility screens) quantify substituent effects. QSAR models link structural features (e.g., nitro position) to activity . |

Q. How to design experiments using statistical methods for optimizing synthesis?

Apply Response Surface Methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio). Central composite designs reduce the number of trials while identifying optimal conditions. For example, a 2³ factorial design evaluates catalyst concentration, reaction time, and temperature to maximize yield .

Q. What mechanistic insights explain its role in heterocyclic compound synthesis?

The malonate’s active methylene group participates in Knoevenagel condensations with aldehydes, forming α,β-unsaturated intermediates. Subsequent cyclization (e.g., with ammonia) yields pyridine or quinoline derivatives. Mechanistic studies using isotopic labeling (e.g., ¹³C) track carbon migration during decarboxylation .

Q. How does the nitro group’s position (C5 vs. C3) affect reactivity compared to isomers?

The C5-nitro group enhances electron withdrawal, polarizing the pyridine ring and increasing electrophilicity at adjacent positions. Comparative kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates. Computational studies (NBO analysis) reveal differences in charge distribution .

Q. What methodologies evaluate its potential as a kinase inhibitor?

- ATP-competitive binding assays measure displacement of fluorescent ATP analogs.

- Kinase profiling panels (e.g., Eurofins KinaseScan®) assess selectivity across 100+ kinases.

- Cellular assays (e.g., phospho-kinase array) confirm target engagement in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.